molecular formula C11H12ClNO B129710 Vitamin K5 hydrochloride CAS No. 130-24-5

Vitamin K5 hydrochloride

Cat. No.: B129710
CAS No.: 130-24-5
M. Wt: 209.67 g/mol
InChI Key: LZRUOHAYVULQID-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vitamin K5 hydrochloride, also known as Synkamin hydrochloride, is a menadione analog . It primarily targets the Pyruvate Kinase M2 (PKM2) enzyme . PKM2 is a key enzyme in the glycolytic pathway, which is crucial for energy production in cells .

Mode of Action

This compound interacts with its target, PKM2, by inhibiting its activity . This interaction suggests that the compound has an affinity for sulfhydryl groups, which are necessary for the activity of certain enzymes . The sulfhydryl groups of yeast cells were reduced quantitatively when they were exposed to Vitamin K5 .

Biochemical Pathways

The inhibition of PKM2 by this compound affects the glycolytic pathway . This pathway is responsible for the conversion of glucose into pyruvate, releasing energy in the form of ATP. By inhibiting PKM2, this compound disrupts this energy production process . Additionally, Vitamin K plays a role in the regulation of blood coagulation, prevention of vascular calcification, bone metabolism, and modulation of cell proliferation .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is water-soluble and can be administered parenterally without the need for emulsifiers . This property enhances its bioavailability.

Result of Action

The primary result of this compound’s action is the prevention of bleeding caused by vitamin K deficiency . It achieves this by inhibiting PKM2, thereby disrupting the glycolytic pathway and affecting energy production in cells . Additionally, it has been studied for its potential as a food preservative due to its ability to prevent the growth of different molds and bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by pH levels. It breaks down in aqueous solutions via oxidation, which is quite fast at neutral pH . Furthermore, its efficacy as an antimicrobial agent may vary depending on the specific microbial environment .

Biochemical Analysis

Biochemical Properties

Vitamin K5 hydrochloride plays a significant role in various biochemical reactions. It is a specific inhibitor of pyruvate kinase M2 (PKM2), with an IC50 value of 28 μM . This inhibition affects the glycolytic pathway, leading to reduced glucose consumption and lactate production in cells. Additionally, this compound induces apoptosis in colon 26 cells by increasing caspase-3 activity . The compound also interacts with reactive oxygen species (ROS), generating superoxide anion radicals and hydroxyl radicals under ultraviolet A (UVA) irradiation .

Cellular Effects

This compound exerts notable effects on various cell types and cellular processes. It enhances the antimicrobial activity of UVA light against several bacterial species, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . In cancer cells, such as colon 26 cells, this compound induces apoptosis and inhibits cell proliferation . The compound also affects cell signaling pathways by modulating the activity of PKM2, which plays a crucial role in cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with PKM2, leading to the inhibition of this enzyme’s activity . This inhibition disrupts the glycolytic pathway, resulting in decreased glucose consumption and lactate production. Additionally, this compound generates ROS under UVA irradiation, which contributes to its antimicrobial and anticancer effects . The compound also induces apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature . Long-term studies have shown that this compound maintains its antimicrobial and anticancer properties over extended periods, although its efficacy may decrease with prolonged exposure to light . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer properties without significant toxicity . At higher doses, this compound can cause adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PKM2 . By inhibiting PKM2, the compound disrupts the glycolytic pathway, leading to altered metabolic flux and reduced lactate production . Additionally, this compound generates ROS, which can affect various metabolic processes within cells . The compound’s impact on metabolic pathways highlights its potential as a therapeutic agent in cancer and infection control .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound is primarily transported in lipoproteins, such as high-density lipoproteins (HDL) and low-density lipoproteins (LDL) . This transport mechanism facilitates its distribution to various tissues, where it can exert its antimicrobial and anticancer effects . The localization and accumulation of this compound within specific tissues are crucial for its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with PKM2 and other biomolecules . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitamin K5 (hydrochloride) can be synthesized from vitamin K3 (2-methyl-1,4-naphthoquinone). The process involves the direct oxidation of 2-methyl-naphthalene to produce vitamin K3, which is then converted to vitamin K5 through a series of chemical reactions . The reaction conditions typically involve the use of appropriate solvents and reducing agents to prevent oxidation and precipitation .

Industrial Production Methods: In industrial settings, the production of vitamin K5 (hydrochloride) follows a similar synthetic route. The process is optimized to achieve high purity and yield. The use of gas chromatography has been employed to determine the purity and concentration of the final product .

Chemical Reactions Analysis

Types of Reactions: Vitamin K5 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s hydroxyl and amino groups make it reactive under different conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include different quinone and hydroquinone derivatives, which have varying biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-2-methylnaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;/h2-6,13H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRUOHAYVULQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-70-5 (Parent)
Record name Vitamin K5 hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID80883252
Record name 4-Amino-2-methyl-1-naphthol hydrochloride
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Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130-24-5
Record name 4-Amino-2-methyl-1-naphthol hydrochloride
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Record name Vitamin K5 hydrochloride
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Record name Vitamin k5
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Record name 1-Naphthalenol, 4-amino-2-methyl-, hydrochloride (1:1)
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Record name 4-Amino-2-methyl-1-naphthol hydrochloride
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Record name 4-hydroxy-3-methyl-1-naphthylammonium chloride
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Record name VITAMIN K5 HYDROCHLORIDE
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